2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)3-7-4-10-11-9(7)6-1-2-14-5-6/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDEVGXDVWUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring with one sulfur atom and four carbon atoms. Thiophene derivatives are essential in industrial chemistry and material science, and they play a significant role in the development of organic semiconductors. They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid is a compound characterized by a unique structural arrangement that includes a thiophene ring and a pyrazole moiety linked to an acetic acid functional group. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid is C10H10N2O2S, with a molecular weight of approximately 210.26 g/mol. The structure features:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Ring : Often associated with pharmacological properties.
- Acetic Acid Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid can effectively inhibit the growth of various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 7b | - | Staphylococcus epidermidis |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds with similar structures can act as selective COX-2 inhibitors, which are crucial in managing inflammation.
Key Findings :
- Compounds with pyrazole moieties exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac.
- Certain derivatives demonstrated significant inhibition percentages in edema models, suggesting strong anti-inflammatory effects .
While specific mechanisms for 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid have yet to be fully elucidated, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to the presence of the thiophene and pyrazole rings. This interaction could modulate enzyme activities involved in inflammation and microbial resistance .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. The results indicated that modifications in the thiophene substitution significantly affected the antimicrobial activity, with certain derivatives showing enhanced efficacy against resistant strains . -
Anti-inflammatory Studies :
In vivo studies demonstrated that specific pyrazole derivatives reduced inflammation in animal models, leading to decreased pain and swelling. The most active compounds were identified as potential leads for developing safer anti-inflammatory medications .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for several pharmacological effects:
-
Anticancer Activity :
- Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The presence of the thiophene moiety enhances the anticancer activity, making it a promising candidate for further development in oncology .
-
Anti-inflammatory Properties :
- Compounds containing pyrazole structures have demonstrated anti-inflammatory effects in various models. This makes them potential candidates for treating inflammatory diseases, where reducing inflammation is crucial for patient recovery.
- Antimicrobial Activity :
- Antidepressant Effects :
Case Studies and Research Findings
- Cytotoxicity Studies :
- Inflammation Models :
Summary Table of Applications
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiophene vs. In contrast, methoxy and nitro groups in analogs (e.g., 13a, 13e) modulate electronic effects (electron-donating vs. electron-withdrawing), altering reactivity and interaction profiles .
- Trifluoromethyl vs. Thiophene : The CF₃ group in introduces strong electronegativity and lipophilicity, which may improve membrane permeability but reduce solubility compared to the thiophene analog .
Physicochemical Properties
- Melting Points : Derivatives with nitro groups (e.g., 13f, 240–242°C) exhibit higher melting points than methoxy-substituted analogs (e.g., 13a, 164–166°C), likely due to stronger intermolecular dipole interactions and crystal packing efficiency .
- Solubility : Acetic acid moieties enhance aqueous solubility across all compounds. However, trifluoromethyl and thiophene groups may reduce solubility in polar solvents due to increased hydrophobicity .
Preparation Methods
Pyrazole-Thiophene Core Construction via Condensation and Cyclization
Claisen-Schmidt Condensation Approach :
A key step in synthesizing pyrazole derivatives involves the base-catalyzed condensation of appropriate acetophenone derivatives with thiophene-containing precursors. For example, condensation of 2-hydroxyacetophenone with thiophene-substituted ketones under basic conditions (KOH in ethanol) at room temperature for extended periods (up to 48 hours) yields chalcone intermediates bearing the pyrazole and thiophene moieties.Oxidative Cyclization :
These chalcones can undergo oxidative cyclization using reagents such as dimethyl sulfoxide (DMSO) and copper chloride (CuCl₂) under mild reflux to form chromone or pyrazole ring systems with thiophene substituents.Hydrazine Hydrate Cyclization :
Reaction of chalcone intermediates with hydrazine hydrate in ethanol under reflux conditions produces dihydropyrazole derivatives, which are precursors to the target pyrazole-acetic acid compounds.
Introduction of the Acetic Acid Side Chain
Halogenation and Nucleophilic Substitution :
Starting from thiophene, halogenation (chlorination or iodination) is performed to activate the thiophene ring for further substitution. For example, 2-iodothiophene derivatives can be synthesized and then reacted with diethyl malonate derivatives under basic conditions (e.g., pyridine and sodium hydroxide) to introduce the acetic acid moiety via alkylation and subsequent hydrolysis steps.Ester Hydrolysis and Acidification :
The diethyl malonate derivatives are hydrolyzed under reflux with caustic soda (NaOH) and then acidified to pH 1.0–1.5 with hydrochloric acid to yield the free acetic acid derivative. Crystallization and purification steps follow, yielding high-purity 2-thiophene acetic acid derivatives.
Representative Synthetic Procedure Summary
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Base-catalyzed condensation (KOH, EtOH, 48 h) | Chalcone intermediate with pyrazole-thiophene | ~70-80 | Room temperature, monitored by TLC |
| 2 | Oxidative cyclization (DMSO, CuCl₂, reflux 3 h) | Chromone or pyrazole ring system | Not specified | Mild reflux, overnight standing |
| 3 | Hydrazine hydrate reflux (ethanol, 4 h + acetic acid, 4 h) | Dihydropyrazole derivatives | Not specified | Followed by vacuum concentration |
| 4 | Halogenation of thiophene (chlorination/iodination) | Halogenated thiophene derivatives | Not specified | Precursor for alkylation |
| 5 | Alkylation with diethyl malonate (pyridine, NaOH) | Diethyl malonate substituted thiophene | Not specified | Dropwise addition, reflux 8 h |
| 6 | Hydrolysis and acidification (NaOH, HCl, reflux) | 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid | 90.19% (two-step yield) | Crystallization and purification steps |
Detailed Research Findings and Characterization Data
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
Characteristic absorption bands for the synthesized compounds include:Mass Spectrometry (MS) :
Molecular ion peaks consistent with expected molecular weights confirm the structure of intermediates and final products.
Physical Properties
| Compound Description | Melting Point (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid (final) | 170–188 | 73–78 | >97% |
| Halogenated thiophene intermediates | Not specified | Not specified | Not specified |
Notes on Reaction Optimization and Scale-Up
- The use of anhydrous ethanol and triethylamine as base catalysts enhances yields in pyrazole ring formation steps.
- Reflux times vary from 3 to 8 hours depending on the step, with longer reflux improving conversion but requiring monitoring to avoid decomposition.
- Acidification and crystallization steps are critical for product purity, with controlled cooling to -10 °C aiding crystallization of the acetic acid derivative.
- Purification by recrystallization from ethanol or acetic acid is standard to achieve high purity suitable for biological testing or further synthetic transformations.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Product Type | Yield (%) | Key Characterization Techniques |
|---|---|---|---|---|
| Pyrazole-thiophene formation | KOH, ethanol, room temp, 48 h | Chalcone intermediate | 70–80 | TLC, IR, NMR |
| Oxidative cyclization | DMSO, CuCl₂, reflux 3 h | Chromone/pyrazole derivatives | Not specified | IR, NMR, MS |
| Hydrazine cyclization | Hydrazine hydrate, ethanol reflux 4 h | Dihydropyrazole derivatives | Not specified | IR, NMR, MS |
| Thiophene halogenation | Chlorination/iodination | Halogenated thiophene | Not specified | HPLC purity analysis |
| Alkylation with malonate | Pyridine, NaOH, reflux 8 h | Diethyl malonate derivatives | Not specified | HPLC, IR |
| Hydrolysis and acidification | NaOH, HCl, reflux, crystallization | 2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid | 90.19 (overall) | HPLC purity, melting point, IR, NMR |
Q & A
Q. What are the optimal synthetic routes for 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
- Thiophene Coupling : Reacting 3-thiopheneboronic acid with a pyrazole precursor under Suzuki-Miyaura conditions (Pd catalysis, inert atmosphere) .
- Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution using chloroacetic acid in alkaline media (e.g., NaOH/EtOH) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters : - Temperature Control : Maintain 60–80°C during alkylation to avoid decomposition .
- pH Adjustment : Alkaline conditions (pH 9–10) enhance nucleophilic substitution efficiency .
- Side Reaction Mitigation : Use degassed solvents to prevent oxidation of thiophene .
Q. How can the structure of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C bond at ~650 cm⁻¹) .
- HPLC/MS : Confirm molecular ion peak ([M+H]⁺) and purity (>95%) .
- ¹H/¹³C NMR : Assign proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole protons at δ 6.8–7.0 ppm) .
Q. What solvents and reaction conditions are suitable for derivatizing this compound?
- Methodological Answer :
- Solvent Compatibility :
| Solvent | Suitability | Notes |
|---|---|---|
| DMSO | High | Polar aprotic; ideal for SN2 reactions |
| Acetonitrile | Moderate | Low boiling point; suitable for reflux |
| Ethanol | High | Recrystallization solvent; avoids side reactions |
- Derivatization :
- Esterification : Use H₂SO₄ catalyst in methanol under reflux .
- Amide Formation : Activate carboxyl group with EDC/HOBt, then react with amines .
Advanced Research Questions
Q. How can reaction kinetics be analyzed for the formation of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid?
- Methodological Answer :
- Rate Law Determination : Conduct pseudo-first-order experiments by varying reactant concentrations (e.g., excess pyrazole derivative). Monitor progress via HPLC at 254 nm .
- Activation Energy : Use the Arrhenius equation by measuring rate constants at 50°C, 60°C, and 70°C. Plot ln(k) vs. 1/T to calculate Eₐ .
- Mechanistic Insight : Isotope labeling (e.g., D₂O for proton exchange studies) or computational DFT simulations to identify transition states .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using ATCC strains) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on thiophene) to isolate pharmacophores .
- Data Discrepancy Analysis :
| Factor | Impact | Resolution |
|---|---|---|
| Purity | High | Re-test with HPLC-purified samples |
| Assay Variability | Moderate | Use internal controls (e.g., ciprofloxacin for antimicrobial assays) |
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?
- Methodological Answer :
- DOE (Design of Experiments) : Use factorial design to optimize temperature, solvent ratio, and catalyst loading .
- Process Intensification :
- Microwave-Assisted Synthesis : Reduce reaction time by 50% (e.g., 30 min vs. 1 hr conventional heating) .
- Flow Chemistry : Continuous processing minimizes batch variability .
- Scale-Up Challenges :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 75% | 65% |
| Purity | 95% | 90% |
| Mitigation : Increase catalyst recycling and improve mixing efficiency . |
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodological Answer :
- QSAR Studies : Use descriptors like XlogP (0.8), topological polar surface area (107 Ų), and H-bond donors (2) to predict bioavailability .
- Molecular Docking : Target enzymes (e.g., COX-2, DHFR) using AutoDock Vina. Validate with MD simulations for binding stability .
- ADMET Prediction : SwissADME or pkCSM to assess toxicity (e.g., hepatotoxicity risk) .
Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Kinetics : Measure Vₘₐₓ and Kₘ via Lineweaver-Burk plots with/without inhibitor .
- Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., ΔF with increasing inhibitor concentration) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
